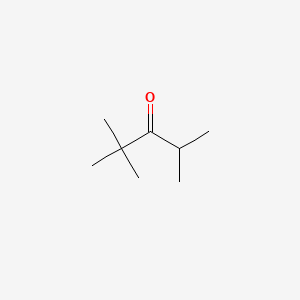

2,2,4-Trimethyl-3-pentanone

Beschreibung

Significance in Contemporary Organic Chemistry

In the realm of modern organic chemistry, 2,2,4-trimethyl-3-pentanone, also known as isopropyl tert-butyl ketone, is more than just another entry in the vast catalog of organic compounds. Its primary significance lies in its pronounced steric congestion around the carbonyl group. This steric shielding makes it an ideal substrate for probing the limits of chemical reactions and for elucidating the nuanced interplay between electronic and steric effects.

Historical Context of Branched Ketone Studies

The study of branched ketones has a rich history, evolving from early investigations into the fundamental principles of organic reactions to the development of sophisticated synthetic methodologies. Historically, the synthesis of sterically hindered ketones presented a significant challenge. Classical methods, often relying on the addition of organometallic reagents to carboxylic acid derivatives, frequently failed or gave poor yields when bulky groups were involved.

Early work in the field focused on understanding the limitations of these classical approaches and developing new reagents and strategies to overcome them. nih.gov The development of organocadmium and organomagnesium reagents represented an initial step forward. nih.gov More recent decades have seen a paradigm shift with the advent of radical-based methods, which offer a mechanistically distinct and often more effective approach to forging C-C bonds in sterically encumbered environments. nih.govrsc.org These modern techniques, such as the cross-carboxy coupling of redox-active esters, have enabled the synthesis of a wide array of previously inaccessible unsymmetrical and highly branched ketones. nih.gov

Current Research Frontiers and Challenges

The study of this compound and other sterically hindered ketones continues to be an active area of research, pushing the boundaries of chemical synthesis and understanding.

Photochemical Reactions: A significant frontier lies in the exploration of the photochemical behavior of sterically hindered ketones. The Norrish type I and type II reactions, which involve the photochemical cleavage of the ketone, are profoundly influenced by the substitution pattern around the carbonyl group. nist.govyoutube.com The bulky substituents in this compound can alter the preferred fragmentation pathways and the lifetimes of the resulting radical intermediates. youtube.com Understanding these effects is crucial for applications in polymer chemistry and atmospheric chemistry, where photochemical degradation of ketones plays a role. nist.gov

Catalytic Systems: Developing catalytic systems that can efficiently transform sterically hindered ketones remains a major challenge. While significant progress has been made in areas like the biocatalytic reduction of ketones using enzymes that can accommodate bulky substrates, many conventional catalysts are ineffective. nih.gov Research is ongoing to design novel catalysts, including those based on transition metals and organocatalysts, that can overcome the steric barriers presented by molecules like this compound. researchgate.net

Computational Modeling: Advances in computational chemistry provide powerful tools to investigate the structure, properties, and reactivity of sterically crowded molecules. uni.lu Theoretical calculations can predict reaction pathways, transition state energies, and spectroscopic properties, offering insights that are often difficult to obtain experimentally. For this compound, computational studies help to rationalize its unique reactivity and guide the design of new experiments.

Interactive Data Tables

Below are interactive tables summarizing key properties of this compound.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H16O | uni.lursc.orgnist.gov |

| Molecular Weight | 128.21 g/mol | rsc.orgnist.govnih.gov |

| IUPAC Name | 2,2,4-trimethylpentan-3-one | rsc.orgnist.gov |

| CAS Number | 5857-36-3 | rsc.orgnist.gov |

| Boiling Point | 134-136 °C | nist.gov |

| Density | 0.814 g/mL | nih.gov |

| Spectroscopy Type | Key Data | Reference |

|---|---|---|

| 1H NMR | Data available | rsc.org |

| 13C NMR | Data available | rsc.org |

| Mass Spectrometry | Data available | nist.gov |

| Infrared Spectroscopy | Data available | uni.lu |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,4-trimethylpentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-6(2)7(9)8(3,4)5/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCHQRXVZXVQNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207281 | |

| Record name | 2,2,4-Trimethyl-3-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5857-36-3 | |

| Record name | Pentamethylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005857363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentamethylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentamethylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,4-Trimethyl-3-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4-TRIMETHYL-3-PENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BGD3V6DXM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 2,2,4 Trimethyl 3 Pentanone

Acid-Catalyzed Condensation Reactions

Acid-catalyzed pathways are fundamental in the synthesis of ketones like 2,2,4-trimethyl-3-pentanone. These reactions typically involve the reaction of a nucleophilic species with a protonated carbonyl compound or a related electrophile.

Electrophilic addition reactions are a cornerstone of organic synthesis. numberanalytics.com The general mechanism involves an electrophile, an electron-deficient species, adding to a multiple bond, which acts as a nucleophile. numberanalytics.com The process can be broken down into key steps:

Electrophile Approach and π Complex Formation : An electrophile approaches an alkene, leading to the formation of a temporary, non-covalent π complex. numberanalytics.com

Carbocation Formation : The pair of electrons from the alkene's pi bond attacks the electrophile, forming a new sigma bond. This results in the creation of a carbocation intermediate on the other carbon of the original double bond. numberanalytics.comlibretexts.org This initial step is often the slowest and therefore the rate-determining step of the reaction. libretexts.org

Nucleophilic Attack : The carbocation, being a powerful electrophile, is then rapidly attacked by a nucleophile present in the reaction mixture. numberanalytics.comlibretexts.org This step forms the final product. numberanalytics.com

In the context of synthesizing this compound, a plausible pathway involves the acylation of a suitable substrate, where an acylium ion acts as the electrophile.

The efficiency, yield, and selectivity of ketone synthesis are highly dependent on the choice of catalyst and the optimization of reaction parameters. Strong acid catalysts are often employed to facilitate these reactions. While specific data for this compound is proprietary, data from related processes, such as the acid-catalyzed synthesis of 2,2,4-trimethyl-1,3-pentanediol (B51712) diisobutyrate, provide insight into typical conditions. google.com In that process, catalysts like p-toluenesulfonic acid, sulfuric acid, or phosphoric acid are effective. google.com

Optimization involves a careful balance of several factors:

Catalyst Concentration : The amount of acid catalyst must be sufficient to drive the reaction forward without causing unwanted side reactions or degradation of products.

Temperature : Reaction temperatures can range broadly, for instance from 80°C to 200°C, with a preferred range often being narrower (e.g., 105°C to 140°C) to maximize the desired product formation. google.com

Reaction Time : The duration of the reaction is critical; it must be long enough for completion but short enough to prevent byproduct formation. Documented times range from 1.5 to over 30 hours. google.com

Reactant Ratio : The molar ratio of the reactants is adjusted to maximize the conversion of the limiting reagent and optimize yield. google.com

The table below summarizes typical reaction parameters from a related acid-catalyzed process.

| Parameter | Range | Preferred Conditions |

| Catalyst | p-Toluenesulfonic acid, H₂SO₄, H₃PO₄ | p-Toluenesulfonic acid google.com |

| Temperature | 80 - 200 °C | 105 - 140 °C google.com |

| Time | 1.5 - 32 hours | 5 - 15 hours google.com |

| Reactant Ratio | 0.1:1 to 0.5:1 | 0.2:1 to 0.4:1 google.com |

The stability of the carbocation intermediate formed during the electrophilic addition is a critical factor that governs the reaction's outcome and regioselectivity. numberanalytics.comnumberanalytics.com Tertiary carbocations are more stable than secondary carbocations, which are in turn more stable than primary ones. This stability hierarchy is due to the electron-donating inductive effects of alkyl groups and hyperconjugation.

Biochemical and organic reactions tend to follow pathways that proceed through the most stable possible intermediates. libretexts.org In the synthesis of a molecule with a tert-butyl group, like this compound, reaction pathways that involve a tertiary carbocation are strongly favored. For example, in the electrophilic addition of an acid to an unsymmetrical alkene like 2-methylpropene, the proton will add to the less substituted carbon, resulting in the formation of the more stable tertiary carbocation, in accordance with Markovnikov's rule. libretexts.org This principle ensures high selectivity in the formation of the desired carbon skeleton, minimizing rearrangements that could lead to isomeric impurities.

Industrial-Scale Synthesis and Process Engineering

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires sophisticated process engineering to ensure efficiency, safety, and economic viability.

Modern chemical manufacturing is increasingly adopting continuous flow reactor systems over traditional batch processing. energetic-materials.org.cnenergetic-materials.org.cn These systems offer significant advantages, particularly for reactions where precise control is paramount. mit.edu The benefits of continuous flow chemistry include:

Superior Mass and Heat Transfer : Microchannel or continuous flow reactors have a very high surface-area-to-volume ratio, allowing for highly efficient heat exchange. This enables precise temperature control, minimizing thermal gradients and reducing the risk of runaway reactions or byproduct formation. energetic-materials.org.cnenergetic-materials.org.cn

Increased Reaction Rate : The enhanced mass and heat transfer can dramatically shorten reaction times. energetic-materials.org.cnenergetic-materials.org.cn For instance, in the synthesis of a related compound, 2,2,4-trimethyl-1,3-pentanediol, a continuous flow process reduced the required residence time to just 10 minutes while achieving a conversion of 99.02% and a yield of 92.65%. energetic-materials.org.cnenergetic-materials.org.cn

Enhanced Safety and Control : The small internal volume of flow reactors means that only a small amount of material is reacting at any given moment, which inherently makes the process safer. This allows for the use of more extreme reaction conditions that might be unsafe in a large batch reactor. energetic-materials.org.cnenergetic-materials.org.cn

Scalability : Scaling up a continuous process often involves running the reactor for longer periods or using multiple reactors in parallel ("numbering-up"), which can be more straightforward than redesigning a large-scale batch reactor.

A typical continuous flow system is assembled from modular components including pumps, reactor coils or plates, static mixers, and back pressure regulators to control the system's state. mit.edu

After synthesis, the crude product mixture must be purified to isolate this compound at the desired specification.

Distillation : Fractional distillation is a primary method for purifying volatile liquid compounds on an industrial scale. The separation is based on differences in boiling points. The design and operation of distillation columns, such as multi-plate columns, rely on vapor-liquid equilibrium data. google.com The Antoine equation parameters, which describe the relationship between vapor pressure and temperature, are crucial for designing efficient distillation processes. nist.gov

Chromatography : For achieving very high levels of purity or for separating compounds with very close boiling points, industrial-scale chromatography is employed. While more resource-intensive than distillation, it offers superior separation power and is a key technology in the production of high-purity fine chemicals.

Optimization Strategies for Large-Scale Production

The industrial-scale synthesis of ketones, including those with significant steric hindrance like this compound, necessitates a focus on optimizing reaction conditions to maximize yield, minimize costs, and ensure process safety. While specific large-scale production data for this compound is not extensively published, general strategies for analogous ketone syntheses can be extrapolated.

Key optimization parameters often include the choice of catalyst, reaction temperature, pressure, and the molar ratio of reactants. For instance, in the synthesis of other ketones, heterogeneous catalysts are often favored for their ease of separation from the reaction mixture, which is a significant advantage in continuous industrial processes. The development of single-atom catalysts, such as ruthenium supported on activated carbon for the synthesis of 3-pentanone (B124093), highlights a frontier in catalytic efficiency and selectivity. rsc.org Such catalysts can offer high atom economy and steer the reaction towards the desired product, minimizing byproduct formation. rsc.org

Another common strategy involves the use of phase transfer catalysis, which can be particularly effective in reactions involving immiscible reactants. For example, the alkylation of acetylpyridines to produce isopropyl and tert-butyl pyridyl ketones has been successfully achieved using a solid/liquid phase transfer system with 18-crown-6 (B118740) as the catalyst. tandfonline.com This method allows for reactions to occur at the interface of two phases, often leading to milder reaction conditions and improved yields.

The table below summarizes some general optimization strategies applicable to the large-scale synthesis of ketones, drawing parallels from the production of similar compounds.

| Parameter | Optimization Strategy | Example from Analogous Syntheses | Potential Benefit for this compound |

| Catalyst | Use of heterogeneous or single-atom catalysts. | ZrO2/MnOx/ZnO catalyst for methyl isopropyl ketone synthesis; Ru single-atom catalyst for 3-pentanone. rsc.orgresearchgate.net | Improved selectivity, ease of separation, and higher catalyst efficiency. |

| Reaction Conditions | Optimization of temperature, pressure, and reactant molar ratios. | For methyl isopropyl ketone synthesis, optimal conditions were found to be 400 °C with a specific reactant molar ratio. researchgate.net | Maximized conversion rates and product selectivity. |

| Process Type | Implementation of phase transfer catalysis. | Alkylation of acetylpyridines using KOH/18-crown-6 in an aromatic solvent. tandfonline.com | Enhanced reaction rates and yields, especially with immiscible reactants. |

| Raw Materials | Use of cost-effective and readily available starting materials. | Synthesis of tert-butyl methyl ketone from 2-chloro-2-methylbutane (B165293) and solid paraformaldehyde. google.com | Reduced production costs and simplified supply chain. |

Exploration of Alternative Synthetic Routes

The steric hindrance in this compound has prompted the investigation of several alternative synthetic pathways to overcome the challenges associated with more traditional methods.

One innovative approach involves the utilization of byproducts from related chemical processes. For instance, 2,4-diisopropyl-5,5-dimethylmetadioxane, a byproduct in the commercial production of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, can be converted into useful products through acid-catalyzed cleavage and esterification. While the primary product of the described process is 2,2,4-trimethyl-1,3-pentanediol diisobutyrate, the underlying principle of cleaving a cyclic acetal (B89532) to generate a ketone intermediate is relevant.

The reaction proceeds by heating the diacetal in the presence of a strong acid catalyst, such as p-toluenesulfonic acid, and an excess of a carboxylic acid, like isobutyric acid. The acid catalyzes the cleavage of the metadioxane ring, which would conceptually release isobutyraldehyde (B47883) and an intermediate that could lead to this compound under specific conditions, although in the documented process, it leads to the diisobutyrate ester. The reaction conditions for a related process are detailed in the table below.

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Reaction Time | Primary Product |

| 2,4-diisopropyl-5,5-dimethylmetadioxane | Isobutyric Acid | p-toluenesulfonic acid | 120 °C | 7 hours | 2,2,4-trimethyl-1,3-pentanediol diisobutyrate |

This pathway demonstrates a viable strategy for converting a byproduct into a valuable chemical, and with modification, could potentially be adapted for the synthesis of this compound.

The formation of an imine followed by hydrolysis is a well-established method for synthesizing ketones. masterorganicchemistry.comwikipedia.org This two-step process involves the reaction of a primary amine with a suitable precursor, followed by the acid-catalyzed cleavage of the resulting C=N bond to yield the ketone and the corresponding amine. masterorganicchemistry.comwikipedia.org For sterically hindered ketones like this compound, the formation of the imine intermediate can be challenging.

A relevant application of this strategy is the reaction of a Grignard reagent with a nitrile. The Grignard reagent adds across the carbon-nitrogen triple bond of the nitrile to form an intermediate imine anion, which is then protonated to an imine. masterorganicchemistry.com Subsequent hydrolysis with aqueous acid breaks down the imine to furnish the ketone. masterorganicchemistry.commasterorganicchemistry.com To synthesize this compound via this route, one could envision the reaction of tert-butylmagnesium halide with isobutyronitrile, followed by acidic workup.

The general mechanism is as follows:

Nucleophilic Addition: The Grignard reagent (R-MgX) adds to the nitrile (R'-C≡N) to form a magnesium salt of an imine.

Hydrolysis: The addition of aqueous acid (H3O+) first protonates the imine salt to form an iminium ion. Water then attacks the iminium carbon, and after a series of proton transfers and elimination of ammonia, the ketone is formed. masterorganicchemistry.com

The rate of imine hydrolysis is pH-dependent, with the maximum rate often observed around a pH of 4-5. masterorganicchemistry.com

The Barbier reaction is a one-pot organometallic reaction where an alkyl halide, a carbonyl compound (or another electrophile), and a metal are reacted together. wikipedia.orgalfa-chemistry.com A key feature is the in situ generation of the organometallic reagent. wikipedia.org While traditionally used with carbonyl compounds to produce alcohols, variations of the Barbier reaction can be employed to synthesize ketones.

One such variation involves the reaction of nitriles with alkyl halides in the presence of a metal like samarium(II) iodide. rsc.org This method can be a powerful tool for creating carbon-carbon bonds and accessing sterically hindered ketones. In the context of synthesizing this compound, a possible Barbier-type approach would involve the reaction of an isopropyl halide (e.g., isopropyl iodide) with pivalonitrile (tert-butyl cyanide) in the presence of a suitable metal promoter like samarium(II) iodide.

The general scheme for a Barbier-type reaction for ketone synthesis from a nitrile is presented below:

| Reactant 1 | Reactant 2 | Metal Promoter | Solvent | Product Type |

| Alkyl Halide | Nitrile | Samarium(II) Iodide | THF | Ketone (after hydrolysis) |

This approach is advantageous as it is often tolerant of various functional groups and can be performed under milder conditions than the corresponding Grignard reactions. alfa-chemistry.comrsc.org

Chemical Reactivity and Mechanistic Investigations of 2,2,4 Trimethyl 3 Pentanone

Oxidation Reactions and Product Derivatization

The oxidation of ketones is generally more challenging compared to aldehydes due to the absence of a hydrogen atom on the carbonyl carbon. libretexts.org Consequently, strong oxidizing agents and often harsh reaction conditions are required to effect the oxidation of ketones, which typically proceeds with the cleavage of a carbon-carbon bond adjacent to the carbonyl group. libretexts.orgncert.nic.in

Formation of Carboxylic Acids and Other Oxidized Derivatives

The oxidation of 2,2,4-trimethyl-3-pentanone under vigorous conditions leads to the rupture of the carbon skeleton, yielding a mixture of carboxylic acids. The cleavage can occur on either side of the carbonyl group. Cleavage of the bond between the carbonyl carbon and the tert-butyl group would be expected to yield pivalic acid (2,2-dimethylpropanoic acid) and isobutyric acid (2-methylpropanoic acid). Conversely, cleavage of the bond between the carbonyl carbon and the isopropyl group would produce acetic acid and 2,2-dimethylbutanoic acid.

Another significant oxidation pathway for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester. wikipedia.orgsigmaaldrich.com This reaction is particularly useful as it can proceed under milder conditions than oxidative cleavage and offers a degree of regioselectivity. organic-chemistry.org For an unsymmetrical ketone like this compound, the migratory aptitude of the adjacent alkyl groups determines the major product. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > primary alkyl > methyl. organic-chemistry.org In the case of this compound, the tert-butyl group (a tertiary alkyl group) has a higher migratory aptitude than the isopropyl group (a secondary alkyl group). Therefore, the Baeyer-Villiger oxidation would predominantly yield tert-butyl isobutyrate.

Oxidizing Agents and Reaction Conditions

A variety of oxidizing agents can be employed for the oxidation of ketones, each with its own set of reaction conditions and selectivity.

| Oxidizing Agent | Reaction Type | Typical Products |

| Potassium permanganate (B83412) (KMnO₄) | Oxidative Cleavage | Carboxylic acids |

| Potassium dichromate (K₂Cr₂O₇) in acid | Oxidative Cleavage | Carboxylic acids |

| Peroxyacids (e.g., m-CPBA) | Baeyer-Villiger Oxidation | Esters |

| Hydrogen peroxide (H₂O₂) with a catalyst | Oxidative Cleavage or Baeyer-Villiger | Carboxylic acids, esters, or alcohols |

| Nitric acid (HNO₃) | Oxidative Cleavage | Carboxylic acids |

This table provides a summary of common oxidizing agents for ketones and their expected products.

Strong oxidizing agents like potassium permanganate and potassium dichromate require acidic or basic conditions and elevated temperatures to oxidize ketones. varsitytutors.comquora.com The Baeyer-Villiger oxidation is typically carried out with peroxyacids such as meta-chloroperoxybenzoic acid (m-CPBA) or peroxyacetic acid. sigmaaldrich.com Hydrogen peroxide can also be used, often in the presence of a Lewis acid or other catalysts, to achieve oxidation. youtube.comorganic-chemistry.orggoogle.commdpi.com

Hydroperoxide Oxidation Mechanisms (e.g., Isooctane (B107328) Analogy)

The oxidation of branched alkanes like isooctane (2,2,4-trimethylpentane), which shares a similar carbon skeleton with this compound, has been extensively studied, particularly in the context of combustion. buffalo.eduosti.govllnl.govresearchgate.net These studies reveal that the oxidation mechanism is complex, involving radical chain reactions and the formation of various oxygenated intermediates, including hydroperoxides. The high degree of branching in isooctane affects its reactivity, making it more resistant to autoignition compared to linear alkanes. buffalo.eduresearchgate.net

By analogy, the oxidation of this compound initiated by radical species could proceed through the formation of hydroperoxide intermediates. The reaction would likely be initiated by the abstraction of a hydrogen atom, followed by the addition of molecular oxygen to form a peroxy radical. Subsequent intramolecular hydrogen abstraction would lead to a hydroperoxy-alkyl radical, which can then undergo further reactions. The steric hindrance around the carbonyl group in this compound would influence the site of initial radical attack and the subsequent rearrangement pathways. The oxidation of ketones with hydroperoxides in the presence of a base is also a known method for cleaving the C-C bond adjacent to the carbonyl group. researchgate.net

Reduction Processes and Alcohol Formation

Ketones are readily reduced to secondary alcohols. This transformation is a fundamental reaction in organic synthesis.

Synthesis of Corresponding Alcohols (e.g., 2,2,4-Trimethyl-3-pentanol)

The reduction of this compound yields the corresponding secondary alcohol, 2,2,4-trimethyl-3-pentanol. nist.govsigmaaldrich.com This reduction can be achieved using various reducing agents, most commonly metal hydrides.

| Reducing Agent | Typical Solvent(s) |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol, Ethanol, Water |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) |

| Hydrogen (H₂) with a metal catalyst (e.g., Pt, Pd, Ni) | Ethanol, Acetic acid |

This table summarizes common reducing agents and solvents for the conversion of ketones to alcohols.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is often preferred for its ease of handling. masterorganicchemistry.compressbooks.pubyoutube.comlibretexts.org It readily reduces aldehydes and ketones to their corresponding alcohols. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will also reduce ketones, but it is less selective and reacts violently with protic solvents like water and alcohols. Catalytic hydrogenation can also be employed, although it may require higher pressures and temperatures compared to hydride reduction.

Substitution Reactions and Functionalization Pathways

Substitution reactions of ketones typically occur at the α-carbon (the carbon atom adjacent to the carbonyl group) and proceed through the formation of an enol or enolate intermediate. chegg.comchegg.com The presence of bulky substituents in this compound, specifically the tert-butyl and isopropyl groups, creates significant steric hindrance. tandfonline.comreddit.comkhanacademy.orgyoutube.com This steric congestion can impede the approach of reagents to the α-carbons, making substitution reactions more difficult compared to less hindered ketones.

One of the α-carbons in this compound is a tertiary carbon (part of the isopropyl group), and the other is a quaternary carbon (part of the tert-butyl group). The quaternary carbon has no α-hydrogens, so enolization can only occur towards the isopropyl group. The formation of the enol, 2,2,4-trimethylpent-2-en-3-ol, allows for reactions such as α-halogenation. However, the rate of such reactions is expected to be slow due to the steric hindrance around the α-carbon.

Influence of Steric Hindrance on Reactivity

The profound impact of steric hindrance on the reactivity of this compound is a defining feature of its chemical behavior. The presence of a tert-butyl group and an isopropyl group flanking the carbonyl functionality dictates the accessible reaction pathways, favoring processes that can accommodate this significant steric bulk.

Preferred Enolate Formation over Nucleophilic Attack in Organometallic Reactions

In reactions involving organometallic reagents, the steric congestion around the carbonyl carbon of this compound makes direct nucleophilic attack on the carbonyl group exceptionally difficult. Instead, the molecule preferentially undergoes deprotonation at the α-carbon (C4) to form an enolate. This is because the protons on the α-carbon are significantly more accessible to a strong base than the sterically shielded carbonyl carbon is to a nucleophile.

The formation of the enolate is a critical step, as it transforms the ketone into a potent nucleophile itself, capable of participating in a variety of subsequent reactions. Studies have shown that the lithium enolate of this compound can be generated and then reacted with various electrophiles, such as aldehydes. The choice of the organometallic base and reaction conditions can influence the geometry of the resulting enolate (E or Z), which in turn can affect the stereochemistry of the subsequent reaction.

Stereochemical Implications of Bulky Substituents

The bulky tert-butyl and isopropyl groups not only favor enolate formation but also exert significant stereochemical control over subsequent reactions. In aldol (B89426) addition reactions, for instance, the stereoselectivity is highly dependent on the metal cation and the solvent used. This suggests that the geometry of the enolate and the transition state of the reaction are delicately balanced and can be manipulated to favor the formation of a particular stereoisomer.

The steric hindrance imposed by the substituents on the ketone directs the approach of the electrophile to the enolate, leading to a preferred stereochemical outcome. This control is a powerful tool in asymmetric synthesis, where the predictable formation of a specific stereoisomer is a primary goal. The study of the aldol reactions of the lithium enolate of this compound has provided valuable insights into the factors governing stereoselectivity in sterically demanding systems.

Acid-Catalyzed Rearrangement Mechanisms

Under acidic conditions, this compound undergoes fascinating and complex rearrangements. These transformations involve the migration of alkyl groups and the interconversion with isomeric ketones, providing a rich field for mechanistic investigation.

Oxygen Function Rearrangement Studies (e.g., C-13 Labeling)

To elucidate the mechanism of the acid-catalyzed rearrangements of this compound, researchers have employed isotopic labeling studies, particularly with carbon-13. By selectively enriching the carbonyl carbon with ¹³C, the fate of this specific atom can be traced throughout the reaction. These studies have provided definitive evidence for an "oxygen function rearrangement," where the carbonyl group appears to move along the carbon chain.

The accepted mechanism involves a series of protonation, carbocation formation, and alkyl shift steps. The initial protonation of the carbonyl oxygen is followed by a 1,2-shift of an alkyl group to the adjacent carbocation center. This process can continue, leading to the apparent migration of the carbonyl functionality. The use of ¹³C labeling has been instrumental in confirming these intricate mechanistic pathways.

Interconversion with Isomeric Ketones (e.g., 3,3,4-Trimethyl-2-pentanone)

A well-documented acid-catalyzed reaction of this compound is its interconversion with the isomeric ketone, 3,3,4-trimethyl-2-pentanone. This rearrangement proceeds through a common carbocation intermediate. Under acidic conditions, both ketones can be protonated, leading to the formation of a tertiary carbocation. A subsequent methyl shift results in the interconversion between the two isomeric ketone structures.

The equilibrium between this compound and 3,3,4-trimethyl-2-

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for the structural elucidation of 2,2,4-trimethyl-3-pentanone, providing detailed information about its hydrogen, carbon, and oxygen atomic environments. evitachem.com

The ¹H NMR spectrum of this compound is distinguished by two main sets of signals corresponding to the isopropyl and tert-butyl groups attached to the carbonyl carbon. The nine equivalent protons of the tert-butyl group produce a sharp singlet, while the isopropyl group's protons give rise to a doublet for the six methyl protons and a septet for the single methine proton due to spin-spin coupling.

| Proton Environment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| (CH₃)₃C- | ~1.1 | Singlet | 9H |

| (CH₃)₂CH- | ~1.0 | Doublet | 6H |

| (CH₃)₂CH- | ~2.8 | Septet | 1H |

| Data is representative and may vary slightly based on solvent and instrument frequency. |

The ¹³C NMR spectrum provides a clear carbon fingerprint of the molecule. The carbonyl carbon is significantly deshielded, appearing at a high chemical shift value. The quaternary carbon of the tert-butyl group and the methine carbon of the isopropyl group are also clearly distinguishable, along with the methyl carbons of both alkyl groups. nih.govnih.gov

| Carbon Environment | Chemical Shift (δ) ppm |

| C =O | ~217 |

| (C H₃)₃C- | ~45 |

| (CH₃)₃C - | ~26 |

| (C H₃)₂CH- | ~38 |

| (CH₃)₂C H- | ~18 |

| Data is representative and may vary slightly based on solvent and instrument frequency. nih.gov |

Oxygen-17 NMR, while less common, offers direct insight into the electronic environment of the carbonyl oxygen. For ketones, the ¹⁷O chemical shifts are typically found in a characteristic downfield region. In this compound, the carbonyl oxygen resonance is observed at a very high chemical shift, which is characteristic of the ketone functional group. This technique is particularly sensitive to the electronic structure around the oxygen atom. nih.gov

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch | ~2870-2970 | ~2870-2970 | Strong |

| C=O Stretch | ~1700-1715 | ~1700 | Very Strong (IR) |

| C-H Bend | ~1365-1470 | ~1365-1470 | Medium-Strong |

| Data sourced from the NIST Chemistry WebBook and PubChem. nih.govnist.gov |

Mass Spectrometry (MS) in Structural Elucidation

Mass spectrometry (MS) provides critical information on the molecular weight and fragmentation pattern of this compound, confirming its structure. guidechem.comnist.gov The electron ionization (EI) mass spectrum shows a molecular ion (M⁺) peak corresponding to its molecular weight of 128.21 g/mol . nist.govnist.gov

The fragmentation is dominated by alpha-cleavage adjacent to the carbonyl group. This leads to the formation of stable acylium ions and alkyl cations. The primary fragmentation pathways include:

Loss of an isopropyl radical (•CH(CH₃)₂): This results in a fragment ion [M-43]⁺ at m/z 85.

Loss of a tert-butyl radical (•C(CH₃)₃): This produces a fragment ion [M-57]⁺ at m/z 71.

Formation of the tert-butyl cation: A very stable carbocation, [C(CH₃)₃]⁺, which gives a strong peak at m/z 57.

Formation of the isopropyl cation: The [CH(CH₃)₂]⁺ ion appears at m/z 43.

A McLafferty rearrangement, common for ketones with gamma-hydrogens, is also possible, which would lead to the elimination of a neutral propene molecule and result in a radical cation at m/z 86. youtube.com However, the dominant peaks in the spectrum typically arise from the more favorable alpha-cleavage pathways.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods, particularly gas chromatography (GC), are essential for analyzing the purity of this compound and for monitoring the progress of chemical reactions in which it is a reactant or product. cymitquimica.com

When coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC can effectively separate this compound from solvents, starting materials, and byproducts. cymitquimica.com This allows for quantitative assessment of its purity. In reaction monitoring, small aliquots can be taken from a reaction mixture over time. GC analysis of these samples reveals the consumption of reactants and the formation of products, enabling the optimization of reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize impurities.

Gas Chromatography (GC) with Specialized Columns

Gas chromatography is a fundamental technique for the separation and analysis of volatile compounds like this compound. The choice of the capillary column's stationary phase is critical for achieving optimal separation from other components in a mixture. For this purpose, columns with varying polarities, such as SP-2300 and SE-30, are employed.

The SE-30, a nonpolar column, is effective for general-purpose separations and would separate compounds primarily based on their boiling points. ovsc.com In contrast, a more polar column would provide a different elution order, which can be crucial for resolving compounds with similar boiling points but different functional groups. For instance, analytical methods for this compound may utilize a temperature program, such as ramping from 70 °C to 250 °C at a rate of 15 °C per minute, to ensure the efficient elution and separation of the compound and any related substances.

Integration with Mass Spectrometry (GC-MS) for Product Identification

When coupled with a mass spectrometer, gas chromatography (GC-MS) becomes a powerful tool for both the separation and definitive identification of compounds. cymitquimica.com As components elute from the GC column, they are introduced into the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio (m/z).

For this compound, the electron ionization (EI) mass spectrum is characterized by a specific fragmentation pattern. The NIST library data indicates a primary peak (base peak) at an m/z of 57 and a second most intense peak at m/z 43. nih.gov This fragmentation pattern serves as a chemical fingerprint, allowing for the positive identification of this compound in a sample. GC-MS is also invaluable for identifying impurities that may arise from synthetic processes, such as isomers or byproducts.

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| NIST Number | 113758 | nih.gov |

| Library | Main library | nih.gov |

| Total Peaks | 22 | nih.gov |

| m/z Top Peak | 57 | nih.gov |

| m/z 2nd Highest | 43 | nih.gov |

| m/z 3rd Highest | 29 | nih.gov |

Thermochemical Analysis Using Advanced Techniques

Thermochemical analysis provides critical information about the thermal properties and stability of a substance. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are instrumental in characterizing materials like this compound.

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of a compound. For this compound, TGA can be used to identify the temperature at which the compound begins to degrade, providing insights into its thermal limits. While specific TGA data for this compound is not detailed in the provided context, the NIST Chemistry WebBook does provide access to critically evaluated thermophysical and thermochemical data for the compound, which would include data relevant to its thermal stability. nist.gov

Computational Chemistry and Theoretical Modeling of 2,2,4 Trimethyl 3 Pentanone

Quantum Mechanical Investigations of Reaction Pathways

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricate details of chemical reactions involving 2,2,4-trimethyl-3-pentanone. Such calculations allow for the mapping of potential energy surfaces, which helps in understanding reaction mechanisms, including the characterization of transient species like transition states.

Computational modeling is instrumental in predicting and characterizing the geometries of transition states in reactions such as nucleophilic additions. For a ketone as sterically encumbered as this compound, the stability of any proposed transition state is dominated by steric factors. The significant steric hindrance imposed by the tert-butyl and isopropyl groups restricts the possible trajectories for nucleophilic attack on the carbonyl carbon.

Computational studies on the formation of this compound via cuprate-mediated reactions suggest that transition-state stabilization is influenced by both steric and electronic factors, including hyperconjugation between the incoming methyl group and the carbonyl π-system. In reactions of sterically hindered ketones, high diastereoselectivity can be achieved when the ketone is energetically confined to a conformation where one diastereoface of the carbonyl is significantly more accessible to the nucleophile than the other. nih.gov Theoretical models like the Felkin-Anh model are often used to predict the stereochemical outcome of nucleophilic additions to chiral ketones, but the extreme steric demands of this compound mean that the lowest energy transition state is almost exclusively the one that minimizes non-bonded interactions. nih.govlibretexts.org

DFT calculations have been successfully employed to investigate reaction mechanisms for other ketones, such as the Baeyer-Villiger oxidation of 3-pentanone (B124093), where the first transition state was identified as the rate-determining step. acs.org Similarly, for aldol (B89426) condensation reactions, DFT analysis has been used to map elementary steps and identify rate-limiting transition states. aiche.orgresearchgate.net These methodologies are applicable to understanding the stability and structure of transition states in reactions involving this compound.

Quantum chemistry software packages, such as Gaussian and ORCA, can be utilized to predict the activation energies for reactions involving this compound, such as nucleophilic additions. While specific activation energy values for this compound are not widely published, the methodologies are well-established. For instance, theoretical studies on the Baeyer-Villiger oxidation of similar, less-hindered ketones like acetone (B3395972) and 3-pentanone have successfully calculated activation energies, showing a significant decrease in the energy barrier when an acid catalyst is introduced. acs.org

Furthermore, kinetic studies on the reaction of other branched ketones provide insight into their reactivity. The rate constants for the gas-phase reaction of chlorine atoms with various branched ketones, including 2-methyl-3-pentanone (B165389) and 3-methyl-2-pentanone, have been determined experimentally, providing data that can be used to validate and benchmark theoretical predictions of reaction rates. researchgate.net Computational studies using Transition State Theory (TST) can then be used to calculate theoretical rate constants for comparison. researchgate.net The significant steric hindrance in this compound is expected to lead to higher activation energies and consequently slower reaction rates for many common ketone reactions compared to its less-branched isomers.

The stereochemistry of reactions involving this compound is profoundly influenced by its bulky substituents. In nucleophilic addition reactions, the approach of the nucleophile to the carbonyl carbon is severely restricted. Stereochemical models are essential for predicting which diastereomer will be preferentially formed. nih.gov

The Felkin-Anh model, for example, predicts that a nucleophile will preferentially attack the carbonyl carbon from the face opposite the largest substituent at the alpha-carbon. libretexts.org For this compound, the tert-butyl and isopropyl groups create a highly asymmetric steric environment around the carbonyl group. This inherent structural bias is expected to lead to high diastereoselectivity in reactions like Grignard additions or reductions, as one face of the carbonyl is significantly more shielded than the other. nih.gov Computational analysis can quantify this selectivity by calculating the energies of the different transition states leading to the possible stereoisomers. For highly reactive nucleophiles, where the reaction rate is very fast, the stereochemical outcome is often controlled by the ground-state conformational bias of the ketone, as the complex between the reactants may proceed to products before exploring all possible transition states. nih.gov

Thermochemical Calculations and Enthalpy of Formation

Thermochemical properties, such as the enthalpy of formation (ΔfH°), are fundamental to understanding the energetics of a compound. Computational methods provide a powerful means to calculate these properties, which can be compared with experimental data where available.

The experimentally determined enthalpy of formation for liquid this compound is -381.6 ± 1.2 kJ/mol. nist.gov

Spectral graph theory offers a novel computational approach for predicting the thermochemical properties of molecules based on their structure. This method has been applied to investigate the dependence of the enthalpy of formation of saturated acyclic ketones on molecular structure, considering factors like the number of carbon atoms, the position of the carbonyl group, and molecular branching. researchgate.netkg.ac.rs

In a study utilizing this approach, a model was developed that demonstrated a strong linear dependence of the enthalpy of formation on the size of the ketone molecules. researchgate.net The model was parameterized and successfully calculated the enthalpy of formation for a range of ketones, including this compound. The agreement between the experimental and calculated values was found to be very good, with an average relative error of 0.7% for the set of ketones studied. kg.ac.rs

| Compound | Experimental ΔfH° (kJ/mol) | Calculated ΔfH° (kJ/mol) via Spectral Graph Theory |

|---|---|---|

| This compound | -338.32 (gas phase) | -333.74 |

Note: The experimental value in the table is for the gas phase, as reported in the cited study for comparison with their gas-phase calculations, and differs from the liquid-phase value from other sources.

The regioselectivity observed in the synthesis of this compound is attributed to steric factors that favor certain reaction pathways over others. Computational studies on other sterically hindered ketones have shown that steric hindrance can restrict conformations, making one diastereoface of the carbonyl group inaccessible to nucleophiles and thus dictating the stereochemical outcome. nih.gov

Molecular Dynamics Simulations and Conformation Studies

The conformational landscape of this compound, also known as isopropyl tert-butyl ketone, is dictated by the significant steric hindrance imposed by its bulky alkyl groups. The presence of a tert-butyl group on one side of the carbonyl and an isopropyl group on the other restricts the rotational freedom around the single bonds adjacent to the carbonyl group. While specific molecular dynamics (MD) simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the conformational preferences can be inferred from computational studies on other sterically hindered ketones. nih.gov

Computational chemistry, utilizing methods such as density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), serves as a powerful tool to investigate the geometries, relative energies, and rotational barriers of different conformers. acs.org For sterically hindered ketones, these calculations can predict the most stable conformations by minimizing steric repulsion. nih.gov The analysis of related compounds, such as aryl alkyl ketones, has been successfully carried out using a combination of dynamic NMR spectroscopy and molecular mechanics calculations to understand stereodynamical processes. unibas.it

Molecular dynamics simulations, if performed, would provide insights into the dynamic behavior of these conformers over time. Such simulations could reveal the timescales of conformational changes and the stability of different states at various temperatures. For other ketones, MD simulations have been employed to calculate properties like diffusion coefficients, where the molecular structure and solvent organization play a key role. researchgate.net

Hypothetical Conformational Analysis Data

Table 1. Hypothetical Conformational Analysis of this compound

| Conformer | Description | Hypothetical Relative Energy (kcal/mol) | Hypothetical Dihedral Angle τ₁ (C4-C3-C2-H) | Hypothetical Dihedral Angle τ₂ (C2-C3-C4-C5) |

|---|---|---|---|---|

| Anti-periplanar (Staggered) | The C-H bond of the isopropyl group is anti to the C-C bond of the tert-butyl group. | 0.0 (Most Stable) | ~180° | ~180° |

| Syn-clinal (Gauche) | A staggered conformation where the alkyl groups are gauche to each other. | ~2.5 | ~60° | ~60° |

| Anti-clinal | A staggered conformation with different rotational orientation. | ~3.0 | ~120° | ~120° |

| Syn-periplanar (Eclipsed) | An eclipsed conformation leading to high steric strain. | > 8.0 (Least Stable) | ~0° | ~0° |

Studies on analogous compounds, such as 2,2,4,4-tetramethyl-3-pentanone (di-tert-butyl ketone), where both sides of the carbonyl are flanked by tert-butyl groups, further underscore the impact of steric hindrance on molecular geometry and reactivity. nist.gov Even in derivatives like 2,2,4,4-tetramethyl-3-pentanone oxime, the existence of conformational isomers has been identified, highlighting the conformational complexity of such crowded molecules. researchgate.net The computational investigation of these systems often involves predicting the preferred conformers to understand reaction stereoselectivity, as the nucleophilic attack on the carbonyl carbon is highly dependent on the accessibility of its faces. nih.gov

Industrial Applications and Materials Science Contributions of 2,2,4 Trimethyl 3 Pentanone

Role as a Chemical Reagent in Organic Synthesis

2,2,4-Trimethyl-3-pentanone serves as a valuable building block in organic synthesis, primarily due to the reactivity of the carbonyl group and its adjacent alpha-carbons. The presence of a single enolizable proton on the carbon of the isopropyl group allows for the regioselective formation of an enol or enolate. chegg.com This intermediate is crucial for a variety of synthetic transformations.

A key application is in halogenation reactions. For instance, the compound can undergo alpha-bromination to produce derivatives like 2-bromo-2,4,4-trimethyl-3-pentanone. sigmaaldrich.com Such halogenated ketones are versatile intermediates for introducing the bulky trimethylpentanone skeleton into more complex molecules through nucleophilic substitution or elimination reactions.

Table 1: Reactivity of this compound

| Reaction Type | Reactive Site | Potential Products |

|---|---|---|

| Enolate Formation | α-carbon (isopropyl side) | Lithium or other metal enolates |

| α-Halogenation | α-carbon (isopropyl side) | α-haloketones (e.g., 2-bromo-2,4,4-trimethyl-3-pentanone) |

Advanced Solvent Applications in Specialized Processes

The physical and chemical properties of this compound make it an effective solvent in certain industrial and laboratory settings. nih.govhaz-map.com Classified as a ketone solvent, its molecular structure provides a balance of polarity and hydrocarbon character. haz-map.com Its high degree of branching and steric hindrance around the carbonyl group can influence its solvation characteristics, potentially offering selective solvency in complex mixtures.

As a ketone, this compound is a polar aprotic solvent. This characteristic allows it to dissolve a wide array of organic materials. It is effective in solubilizing non-polar and moderately polar compounds. Its utility extends to various natural and synthetic substances, making it a candidate for processes requiring the dissolution of complex organic mixtures.

Table 2: Dissolution Capabilities

| Substance Type | Dissolution Performance |

|---|---|

| Organic Compounds | Good for many low to medium polarity organics. |

| Oils | Effective for various natural and synthetic oils. |

| Waxes | Capable of dissolving certain types of waxes. |

| Resins | Can be used to dissolve specific natural and synthetic resins. |

Development of Fragrance and Flavor Chemical Precursors

While many ketones are utilized as or are precursors to fragrance and flavor compounds, there is limited available information documenting this compound as a significant precursor in this industry. Its primary value appears to be concentrated in its applications as a reagent and solvent. thegoodscentscompany.com

Integration in Polymer and Coating Formulations

Ketones as a class are widely used as solvents in the polymer and coatings industry due to their excellent ability to dissolve key resins and binders, which ensures a homogenous application and proper film formation.

In the formulation of paints, varnishes, and lacquers, solvents are critical for adjusting viscosity and flow characteristics. Ketones are prized for their high solvency power for resins such as acrylics, vinyls, epoxies, and polyesters. As a ketone, this compound shares these general solvent properties, making it a potential component for controlling the application properties and drying times of various coating systems.

The formulation of adhesives often requires solvents to dissolve the base polymers and other additives to create a product with the desired viscosity and bonding characteristics. Ketone solvents can be used to ensure that the adhesive components remain in a stable solution until application. The volatility of the solvent is also a key factor, as its evaporation rate affects the curing or setting time of the adhesive. The properties of this compound are consistent with those required for a solvent in certain adhesive formulations.

Environmental Chemistry and Degradation Pathways of 2,2,4 Trimethyl 3 Pentanone

Environmental Tracers and Source Identification

Volatile organic compounds (VOCs) are frequently utilized as tracers to identify sources of environmental contamination. usgs.govolympianwatertesting.com Their specific chemical signatures can help pinpoint the origin of pollutants in complex environmental systems like groundwater.

While a wide array of volatile organic compounds (VOCs) are known to contaminate groundwater from sources like leaking underground gasoline storage tanks, specific research identifying 2,2,4-trimethyl-3-pentanone as a unique indicator for gasoline pollution is limited in publicly available literature. usgs.govolympianwatertesting.comextension.orgolympianwatertesting.com Gasoline is a complex mixture of hydrocarbons, and its presence in groundwater is typically identified by a suite of compounds, including benzene, toluene, ethylbenzene, and xylenes (B1142099) (BTEX). olympianwatertesting.com Although ketones can be present in the environment from various industrial and natural sources, the direct and consistent association of this compound with gasoline spills as a specific tracer has not been definitively established in the reviewed literature.

Chemical Degradation Mechanisms in Environmental Matrices

The persistence of this compound in the environment is dictated by various chemical degradation processes. These include oxidation and thermal decomposition, which transform the compound into various byproducts.

The oxidation of this compound is a plausible degradation pathway in the environment. While specific studies detailing the comprehensive oxidative degradation of this ketone are not abundant, related research on the oxidation of similar molecules provides insight into potential transformation products. For instance, the oxidation of 2,2,4-trimethyl-1,3-pentanediol (B51712), a structurally related diol, is known to yield this compound. brainly.comchegg.com This suggests that the ketone structure is a stable oxidation product. Under more aggressive oxidative conditions, ketones can undergo further reactions, though they are generally more resistant to oxidation than alcohols or aldehydes. doubtnut.com The likely products of forced oxidation of a ketone like this compound would involve the cleavage of the carbon-carbon bonds adjacent to the carbonyl group, leading to the formation of smaller carboxylic acids and other oxygenated compounds.

This compound and its isomers have been identified as potential thermal-oxidative degradation products of butyl rubber. Butyl rubber, a copolymer of isobutylene (B52900) and isoprene, undergoes chain scission and oxidation when subjected to elevated temperatures, leading to the formation of a variety of volatile and semi-volatile organic compounds. osti.govdtic.mil

Studies involving the pyrolysis and thermal-oxidative aging of butyl rubber have identified numerous degradation products, including alkanes, alkenes, and various oxygenated compounds such as ketones. unt.eduosti.gov In one study on the aging and degradation of butyl rubber formulations, a number of volatile compounds were identified through cryofocusing gas chromatography/mass spectrometry (cryo-GC/MS). While this compound was not explicitly named, several structurally related compounds were detected, indicating a complex degradation pathway. osti.gov

Table 1: Selected Volatile Thermal-Oxidative Degradation Products from Butyl Rubber Formulations

| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Class |

|---|---|---|---|

| 2-Methyl-1-propene | C4H8 | 56.06 | Alkene |

| Acetone (B3395972) | C3H6O | 58.04 | Ketone |

| 2,2,4-Trimethyl-pentane | C8H18 | 114.14 | Alkane |

| 2,4,4-Trimethyl-1-pentene (B89804) | C8H16 | 112.13 | Alkene |

| 3,3-Dimethyl-2-butanone | C6H12O | 100.09 | Ketone |

| 2,4,4-Trimethyl-2-pentene (B94453) | C8H16 | 112.13 | Alkene |

Source: Adapted from Hochrein et al., 2013 osti.gov

The presence of trimethylated pentene isomers strongly suggests that the backbone of the polymer undergoes fragmentation leading to the formation of C8 structures, which can then be oxidized to form ketones like this compound. Pyrolysis-GC/MS studies have also confirmed the formation of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene from butyl rubber. dtic.mil

Photochemical and Biogeochemical Transformation Studies

Specific studies on the photochemical and biogeochemical transformation of this compound are limited. However, the general behavior of ketones in the environment suggests potential degradation pathways. Ketones can undergo direct photolysis by absorbing UV radiation, leading to their degradation. epa.gov The rate and products of this degradation would depend on environmental conditions such as the presence of photosensitizers.

Biogeochemical transformation, primarily through microbial degradation, is a significant fate process for many organic compounds in soil and water. ku.dk While specific microbial pathways for this compound have not been detailed in the available literature, bacteria are known to degrade other ketones.

Occurrence as a Degradation Product in Waste Repositories (e.g., Low and Intermediate Level Waste)

Low and intermediate-level radioactive waste (LILW) repositories can contain a complex mixture of materials, including organic solvents and polymers that are co-disposed with radioactive materials. nih.goviaea.orgveolianorthamerica.com The degradation of these organic materials over time can lead to the generation of a variety of volatile organic compounds (VOCs).

While this compound has not been specifically identified as a major VOC in studies of LILW repositories, the presence of various organic solvents and cleaning agents in these wastes creates the potential for its formation. iaea.org The degradation of larger organic molecules, including polymers and complex organic liquids, under the unique chemical and radiological conditions of a waste repository could plausibly lead to the formation of smaller, more stable oxygenated compounds like ketones. Studies have shown that a wide range of VOCs can be found in the unsaturated zone around LLRW landfills, indicating that complex chemical transformations are occurring. nih.gov

Derivatives and Analogs of 2,2,4 Trimethyl 3 Pentanone in Advanced Research

Synthesis and Reactivity of Hindered Ketone Oximes

The conversion of ketones into ketoximes is a fundamental reaction in organic chemistry, typically achieved through condensation with hydroxylamine (B1172632). wikipedia.org For sterically hindered ketones like 2,2,4-trimethyl-3-pentanone, the synthesis of its corresponding oxime, this compound oxime, follows this general pathway. The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to yield the oxime. youtube.comyoutube.com

The significant steric hindrance around the carbonyl group in this compound can influence the rate and equilibrium of oxime formation. A closely related and even more sterically hindered compound, 2,2,4,4-tetramethyl-3-pentanone oxime, is known to be a solid that sublimes at 160 °C. sigmaaldrich.com The reactivity of these hindered oximes is a subject of interest, particularly in studies exploring bond dissociation and reversible chemical processes.

Oxime linkages, particularly O-alkyl oximes, have garnered attention for their thermally-reversible nature. rsc.org This property is central to their application in dynamic covalent chemistry and the development of self-healing or adaptable materials. The reversibility of the oxime bond can be triggered by stimuli such as heat or changes in pH, leading to dissociation back to the constituent ketone and amine fragments. wikipedia.orgrsc.org

In the context of hindered ketone oximes, the bulky substituents can influence the dissociation energy of the C=N-OH bond. Studies on such systems often involve competitive exchange reactions, where the addition of an excess of another carbonyl compound or an alkoxyamine can shift the equilibrium and cause the dissociation of the original oxime. rsc.org This dynamic behavior is crucial for creating macromolecular structures like polymer stars that can be assembled and disassembled under specific conditions. rsc.org

Functionalized Derivatives in Polymer Chemistry

The principles of oxime formation have been extended to polymer chemistry, where functionalized derivatives of hindered ketones can be incorporated into polymer chains. rsc.org For instance, polymers containing ketone functionalities can be reacted with alkoxyamines to form cross-linked networks or block copolymers. rsc.org The high efficiency and mild, often catalyst-free, reaction conditions for oxime formation make it a valuable tool for post-polymerization modification. rsc.org

The use of hindered ketone derivatives in this context can impart specific properties to the resulting polymers. The steric bulk can influence the thermal stability and mechanical properties of the polymer network. The reversible nature of the oxime linkage allows for the design of "smart" materials that can respond to environmental stimuli, with potential applications in drug delivery, tissue engineering, and recyclable thermosets. rsc.org

Structural Analogs in Thermochemical and Steric Studies

This compound itself serves as a primary structural analog for studying the effects of steric hindrance on thermochemical properties. Its structure, featuring a tert-butyl group and an isopropyl group adjacent to the carbonyl, creates a sterically crowded environment. nist.gov The National Institute of Standards and Technology (NIST) provides extensive thermochemical data for this compound, which is invaluable for such studies. nist.govnist.gov

Thermochemical Data for this compound

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C₈H₁₆O | |

| Molecular Weight | 128.2120 | g/mol |

| Enthalpy of Vaporization (ΔvapH) | 43.3 ± 0.1 | kJ/mol |

| Boiling Point (at reduced pressure) | 332.7 | K (at 0.067 bar) |

Data sourced from the NIST Chemistry WebBook nist.gov

These data, along with those of other ketones, allow for comparative studies on how the size and branching of alkyl groups affect properties like boiling point, enthalpy of vaporization, and combustion. The steric hindrance in this compound is a key factor in its physical and chemical behavior, influencing its reactivity in nucleophilic addition reactions and its properties as a solvent.

Related Compounds in Broader Chemical Families (e.g., 2,2,4-Trimethyl-1,3-pentanediol (B51712) Derivatives)

Beyond direct derivatives, compounds belonging to the broader chemical family of this compound, such as 2,2,4-trimethyl-1,3-pentanediol and its esters, are of significant industrial and research interest. chemicalbook.comnih.gov 2,2,4-trimethyl-1,3-pentanediol is a diol with one primary and one secondary hydroxyl group, and its unsymmetrical structure and shielded hydroxyl groups lead to unique reactivity. chemicalbook.com

One of the most prominent derivatives is 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate. atamankimya.comchemicalbook.com This compound is widely used as a coalescing agent in latex paints, where it facilitates the formation of a continuous film as the paint dries. atamankimya.comchemicalbook.com It is also used as an intermediate in the synthesis of plasticizers, surfactants, and resins. atamankimya.com The properties of this derivative are directly linked to the sterically hindered carbon skeleton inherited from its pentanone and pentanediol (B8720305) precursors.

Properties of 2,2,4-Trimethyl-1,3-pentanediol Monoisobutyrate

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C₁₂H₂₄O₃ | |

| Molar Mass | 216.317 | g/mol |

| Density | 0.945 | g/cm³ |

| Boiling Point | 254 | °C |

| Melting Point | -50 | °C |

Data sourced from Ataman Kimya and ChemicalBook atamankimya.comchemicalbook.com

The study of these related compounds provides a broader understanding of how the core 2,2,4-trimethylpentane (B7799088) structure influences the properties and applications of a diverse range of chemicals.

Q & A

Q. What are the established synthetic routes for 2,2,4-Trimethyl-3-pentanone, and what experimental conditions are critical for high yields?

Answer: A key synthesis involves the reaction of 2,4-dibromo-2,4-dimethyl-3-pentanone with lithium dimethylcuprate(I) in diethyl ether at -78°C. This low-temperature condition minimizes side reactions and ensures regioselective methyl group addition. The reaction mechanism follows a nucleophilic substitution pathway, where the cuprate acts as a methyl donor. Yield optimization requires strict temperature control (-70°C to -80°C) and anhydrous conditions to prevent hydrolysis .

Q. What are the key physical and thermodynamic properties of this compound, and how do they influence its handling in laboratory settings?

Answer: Critical properties include:

| Property | Value | Source |

|---|---|---|

| Density (20°C) | 0.849 g/cm³ | |

| Boiling Point | ~174–176°C (est.) | |

| Enthalpy of Formation | -381.6 kJ/mol (calc) |

These properties dictate storage requirements (e.g., inert atmosphere due to potential ketone reactivity) and solvent compatibility (e.g., miscibility with ethers and hydrocarbons). The low density suggests phase-separation behavior in aqueous mixtures, which is critical for extraction protocols .

Q. How can spectroscopic data (NMR, IR) from NIST databases aid in the characterization of this compound?

Answer: The NIST Chemistry WebBook provides reference IR and NMR spectra for structural validation. For example:

- IR : A strong C=O stretch near 1715 cm⁻¹ confirms the ketone group.

- ¹³C NMR : Peaks at δ 210–220 ppm (carbonyl carbon) and δ 25–35 ppm (quaternary carbons) distinguish branching patterns. Cross-referencing experimental data with NIST entries reduces misassignment risks in complex spectra .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound formation in cuprate-mediated reactions?

Answer: The reaction’s regioselectivity arises from steric and electronic factors. Lithium dimethylcuprate(I) preferentially attacks the less hindered bromine atom on the β-carbon of 2,4-dibromo-2,4-dimethyl-3-pentanone. Computational studies (e.g., DFT calculations) suggest transition-state stabilization via hyperconjugation between the cuprate’s methyl group and the carbonyl π-system. Experimental validation includes isotopic labeling (e.g., ¹³C) to track methyl group transfer .

Q. How can contradictory thermodynamic data for this compound across literature sources be resolved?

Answer: Discrepancies in enthalpy or density values often stem from measurement techniques (e.g., calorimetry vs. computational models). To resolve conflicts:

Cross-validate using high-purity samples (≥99%) and standardized methods (e.g., ASTM protocols).

Reference authoritative datasets like the CRC Handbook or NIST WebBook, which apply rigorous quality controls .

Replicate measurements under controlled conditions (e.g., inert atmosphere to prevent oxidation).

Q. What advanced computational tools are available to predict the reactivity of this compound in catalytic systems?

Answer: Retrosynthesis platforms (e.g., Reaxys, Pistachio) use machine learning to propose reaction pathways. For example:

- Reaxys : Identifies analogous ketone reductions using catalysts like Pd/C or Raney nickel.

- Quantum Chemistry Software (Gaussian, ORCA) : Models transition states for nucleophilic additions, predicting activation energies and stereochemical outcomes.

Validation via kinetic studies (e.g., monitoring by GC-MS) is essential to confirm computational predictions .

Q. How does steric hindrance in this compound influence its behavior in Grignard or organometallic reactions?

Answer: The bulky trimethyl groups hinder nucleophilic attack at the carbonyl carbon, favoring alternative pathways:

- Enolate Formation : Strong bases (e.g., LDA) deprotonate the α-H, forming enolates for alkylation.

- Reduction : Catalytic hydrogenation (H₂/Pd) selectively reduces the ketone to a tertiary alcohol, avoiding steric clashes.

Kinetic studies using variable-temperature NMR can quantify steric effects on reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.